molecular formula C13H7ClF2O2 B6399767 5-Chloro-3-(2,4-difluorophenyl)benzoic acid, 95% CAS No. 1261964-18-4

5-Chloro-3-(2,4-difluorophenyl)benzoic acid, 95%

Cat. No. B6399767
CAS RN: 1261964-18-4
M. Wt: 268.64 g/mol
InChI Key: LTUNCSRUDFFQLZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,4-difluorophenyl)benzoic acid (5-C-3-(2,4-DFPBA)) is an organic compound with a molecular formula of C11H6ClF2O2. It is a white solid that is soluble in organic solvents, such as ethanol and acetone. 5-C-3-(2,4-DFPBA) is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a research tool in biochemistry and physiology, and as a fluorescent probe for various biological processes.

Scientific Research Applications

5-C-3-(2,4-DFPBA) is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a research tool in biochemistry and physiology, and as a fluorescent probe for various biological processes. In chemical synthesis, 5-C-3-(2,4-DFPBA) is used to prepare a variety of compounds with different functional groups, such as amines, carboxylic acids, and alcohols. In biochemistry and physiology, 5-C-3-(2,4-DFPBA) is used to study the structure and function of proteins, enzymes, and other biological molecules. As a fluorescent probe, it is used to study the dynamics of proteins, nucleic acids, and other biological macromolecules.

Mechanism of Action

5-C-3-(2,4-DFPBA) is a fluorescent probe that is used to study the dynamics of proteins, nucleic acids, and other biological macromolecules. When excited by light of a certain wavelength, the compound emits light of a longer wavelength, allowing researchers to study the structure and function of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
5-C-3-(2,4-DFPBA) is used in a variety of scientific research applications, but it is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

5-C-3-(2,4-DFPBA) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also very stable, as it does not decompose easily. Additionally, it is soluble in organic solvents, such as ethanol and acetone, which makes it easy to work with. However, it is important to note that 5-C-3-(2,4-DFPBA) is a highly toxic compound and should be handled with caution.

Future Directions

The use of 5-C-3-(2,4-DFPBA) in scientific research is growing, and there are a number of potential future directions for further research. These include the development of new synthesis methods, the use of 5-C-3-(2,4-DFPBA) as a fluorescent probe for the study of biological processes, the use of 5-C-3-(2,4-DFPBA) in drug development, and the use of 5-C-3-(2,4-DFPBA) as a catalyst in organic synthesis. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-C-3-(2,4-DFPBA).

Synthesis Methods

5-C-3-(2,4-DFPBA) can be synthesized from 2,4-difluorobenzoic acid and chloroacetic acid. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

3-chloro-5-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-4-7(3-8(5-9)13(17)18)11-2-1-10(15)6-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNCSRUDFFQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689598
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-18-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-2′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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